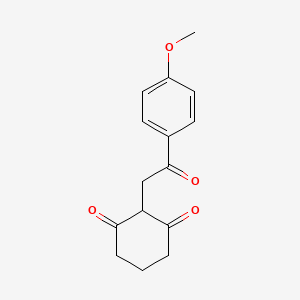
1,3-Cyclohexanedione, 2-p-methoxyphenacyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 2-p-methoxyphenacyl- is an organic compound that belongs to the class of cyclohexanediones It is characterized by the presence of a cyclohexane ring with two ketone groups at the 1 and 3 positions, and a p-methoxyphenacyl group attached to the 2 position
Preparation Methods
The synthesis of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- typically involves the reaction of 1,3-cyclohexanedione with p-methoxyphenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1,3-Cyclohexanedione, 2-p-methoxyphenacyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in aldol condensation reactions with aldehydes or ketones to form larger cyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Cyclohexanedione, 2-p-methoxyphenacyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Cyclohexanedione, 2-p-methoxyphenacyl- can be compared with other similar compounds, such as:
1,3-Cyclohexanedione: The parent compound without the p-methoxyphenacyl group.
2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group at the 2 position.
5,5-Dimethyl-1,3-cyclohexanedione: A derivative with two methyl groups at the 5 position.
The uniqueness of 1,3-Cyclohexanedione, 2-p-methoxyphenacyl- lies in its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
39992-64-8 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H16O4/c1-19-11-7-5-10(6-8-11)15(18)9-12-13(16)3-2-4-14(12)17/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
CDGMHSBSEMTFNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2C(=O)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















